Stereochemical Requirement: (R)-Enantiomer is the Sole Pharmacophorically Active Form in DP-IV Inhibitor Synthesis
The (R)-configuration at the α-carbon of 2-amino-2-(4-hydroxycyclohexyl)acetic acid is mandatory for constructing the active (S)-fluoropyrrolidine amide diastereomer required for potent DP-IV inhibition. In the Merck patent series, the amide derived from the (R)-cyclohexylglycine core and (S)-3-fluoropyrrolidine is specified as the active inhibitor, while the corresponding (S)-cyclohexylglycine diastereomer is described as producing inactive or markedly less potent compounds . The (S)-enantiomer of the target compound (CAS 225780-73-4 or 773038-42-9) cannot serve as a direct substitute without loss of pharmacological stereochemistry.
| Evidence Dimension | Absolute configuration (α-carbon) |
|---|---|
| Target Compound Data | (R)-configuration (CAS 209460-85-5) |
| Comparator Or Baseline | (S)-configuration (CAS 225780-73-4 / 773038-42-9) |
| Quantified Difference | The (R)-configured amino acid is the required precursor for the active (S)-fluoropyrrolidine amide DP-IV inhibitor; the (S)-configured analog yields an inactive diastereomer . |
| Conditions | Solid-phase peptide synthesis or solution-phase amide coupling; DP-IV enzyme inhibition assay (IC50 difference qualitative but stereochemically absolute per patent disclosure). |
Why This Matters
Procurement of the incorrect enantiomer leads to synthesis of an inactive diastereomer, wasting synthetic effort and resources; only the (R)-form enables generation of patent-covered, pharmacologically active DP-IV inhibitor candidates.
- [1] Merck & Co., Inc. (2008). US Patent US7456204B2: Cyclohexylglycine derivatives as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes. Google Patents. Retrieved from https://patents.google.com/patent/US7456204B2/en View Source
